3-Butoxy-5-chloro-4-fluorophenylboronic acid
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Overview
Description
3-Butoxy-5-chloro-4-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C10H13BClFO3 and a molecular weight of 246.47 g/mol . This compound is characterized by the presence of butoxy, chloro, and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-Butoxy-5-chloro-4-fluorophenylboronic acid typically involves the reaction of the corresponding phenylboronic acid with butyl alcohol, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
3-Butoxy-5-chloro-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
3-Butoxy-5-chloro-4-fluorophenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: This compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chloro-4-fluorophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This compound can also interact with cellular pathways involved in signal transduction and metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
3-Butoxy-5-chloro-4-fluorophenylboronic acid can be compared with other boronic acid derivatives such as:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid These compounds share similar structural features but differ in their substituents, which influence their reactivity and applications. The presence of butoxy, chloro, and fluoro groups in this compound makes it unique and suitable for specific reactions and applications .
Biological Activity
3-Butoxy-5-chloro-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development. This article delves into the biological activities associated with this compound, summarizing key research findings, mechanisms of action, and applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14BClF2O2. Its structure features a phenyl ring substituted with a butoxy group, chlorine, and fluorine atoms, which influence its reactivity and biological interactions.
The biological activity of boronic acids generally involves their ability to form reversible covalent bonds with diols, which can affect enzyme activity or receptor binding. Specifically, this compound may inhibit certain enzymes by targeting active sites or modulating signaling pathways related to various diseases.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties through multiple mechanisms:
- Proteasome Inhibition : Similar to bortezomib, another boron-containing compound, this compound may inhibit proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death .
- Cell Cycle Arrest : Studies suggest that boronic acids can induce cell cycle arrest in cancer cells, enhancing their potential as therapeutic agents .
Antimicrobial Properties
Boronic acids have been explored for their antibacterial and antifungal activities:
- Antibacterial Mechanisms : Compounds like this compound may enhance the efficacy of beta-lactam antibiotics by inhibiting beta-lactamases, which are enzymes that confer resistance to these antibiotics .
- Antifungal Activity : Preliminary studies indicate potential antifungal properties, although specific data on this compound is limited .
Case Studies
- In vitro Studies : Research has demonstrated that boronic acid derivatives can inhibit the growth of various cancer cell lines. For instance, a study revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
- Combination Therapies : In combination with other therapeutic agents, such as traditional chemotherapeutics or targeted therapies, boronic acids have shown synergistic effects that enhance overall efficacy against resistant cancer types .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
(3-butoxy-5-chloro-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClFO3/c1-2-3-4-16-9-6-7(11(14)15)5-8(12)10(9)13/h5-6,14-15H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYOQGVGVBSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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